methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions, high-pressure conditions, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares structural similarities but differs in the substitution pattern and functional groups.
Methyl 5-phenylisoxazole-3-carboxylate: Contains a different heterocyclic ring but has comparable functional groups.
Uniqueness
Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-15-5-3-4-12(10-15)17(23)22-19(25,11-16(21-22)18(24)27-2)13-6-8-14(20)9-7-13/h3-10,25H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPQVSPQFVUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(=O)OC)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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